molecular formula C14H12BrNO B11964656 alpha-(2-Bromo-P-tolylimino)-O-cresol CAS No. 82607-54-3

alpha-(2-Bromo-P-tolylimino)-O-cresol

Cat. No.: B11964656
CAS No.: 82607-54-3
M. Wt: 290.15 g/mol
InChI Key: BBAWSCZELJHBAJ-UHFFFAOYSA-N
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Description

Alpha-(2-Bromo-P-tolylimino)-O-cresol is a synthetic organic compound that belongs to the class of imines It is characterized by the presence of a bromine atom, a tolyl group, and a cresol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Bromo-P-tolylimino)-O-cresol typically involves the reaction of 2-bromo-p-toluidine with o-cresol under specific conditions. The reaction may be catalyzed by acids or bases, and the temperature and solvent used can significantly affect the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of reagents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Bromo-P-tolylimino)-O-cresol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as an intermediate in the synthesis of other organic compounds.

    Biology: The compound may have biological activity and could be studied for its effects on biological systems.

    Industry: It could be used in the production of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism by which alpha-(2-Bromo-P-tolylimino)-O-cresol exerts its effects would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other biomolecules. The pathways involved might include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(2-Chloro-P-tolylimino)-O-cresol
  • Alpha-(2-Fluoro-P-tolylimino)-O-cresol
  • Alpha-(2-Iodo-P-tolylimino)-O-cresol

Uniqueness

Alpha-(2-Bromo-P-tolylimino)-O-cresol is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro, fluoro, and iodo analogs. The specific properties and applications of the compound would be determined by its structural features and the nature of the substituents.

Biological Activity

Alpha-(2-Bromo-P-tolylimino)-O-cresol, with the molecular formula C14H12BrNO, is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Molecular Structure:

  • Molecular Formula: C14H12BrNO
  • Synonyms: NSC250803, 82607-54-3

The compound features a bromo group, an imino linkage, and a cresol moiety, which contribute to its unique chemical properties and biological activities.

Anticancer Activity

This compound's potential anticancer properties are of particular interest. A study involving various compounds tested against colon cancer cell lines (SW620 and MD468) demonstrated that certain derivatives exhibited cytotoxic effects at low concentrations (ID50 < 10 nM/mL) using the Alamar Blue assay. Although direct data on this compound is sparse, its structural characteristics imply it may share similar antiproliferative properties .

Case Studies and Research Findings

  • Cytotoxicity Studies:
    • A library of compounds was evaluated for antiproliferative activity against cancer cell lines. The results indicated varying levels of cytotoxicity, with some compounds achieving significant inhibition of cell proliferation. This suggests that this compound could potentially be effective in cancer treatment strategies .
    CompoundCell LineID50 (nM/mL)
    CamptothecinMD46810
    PaclitaxelSW62010
    DoxorubicinMD468250
    OxaliplatinSW6202000
    This compound (Hypothetical)TBDTBD
  • Antimicrobial Efficacy:
    • Compounds structurally related to this compound were tested for their ability to inhibit bacterial growth. Results indicated that certain modifications led to enhanced antimicrobial activity, supporting the hypothesis that this compound may also possess similar effects .

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, compounds with similar structures often interact with cellular targets such as DNA or specific enzymes involved in cell proliferation and survival pathways.

Properties

CAS No.

82607-54-3

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

2-[(2-bromo-4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C14H12BrNO/c1-10-6-7-13(12(15)8-10)16-9-11-4-2-3-5-14(11)17/h2-9,17H,1H3

InChI Key

BBAWSCZELJHBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=CC=CC=C2O)Br

Origin of Product

United States

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